Darexaban maleate is a novel, orally available, small molecule belonging to the class of direct Factor Xa inhibitors. [, , , ] While under development for the prevention of venous thromboembolism, it holds significant research value in coagulation and thrombosis studies. [] Darexaban glucuronide, its pharmacologically active metabolite, exhibits equipotent activity to the parent compound in vitro. []
Chemical Reactions Analysis
Glucuronidation: This primary metabolic pathway, primarily mediated by UDP-glucuronosyltransferases (UGT) 1A9 and 1A10 in the liver and intestine respectively, leads to the formation of Darexaban glucuronide (YM-222714), the active metabolite. [, ]
N-oxidation: Primarily catalyzed by flavin-containing monooxygenase 3 (FMO3) in the liver, this reaction converts Darexaban glucuronide to its N-oxides, serving as a pharmacological inactivation pathway. []
Glucuronidation of Darexaban N-oxides: UGT1A9, predominantly found in the liver, catalyzes the glucuronidation of Darexaban N-oxides (YM-542845). []
Mechanism of Action
Darexaban maleate functions as a direct Factor Xa inhibitor. [, ] By selectively binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, ultimately inhibiting thrombin generation and thrombus formation. [] Its mechanism does not rely on antithrombin III for activity. []
Applications
Investigating Factor Xa Inhibition: Darexaban maleate serves as a valuable tool for studying the role of Factor Xa in coagulation and thrombosis, aiding in the development of novel anticoagulants. [, ]
Evaluating Drug Metabolism and Enzyme Activity: The metabolic pathways of Darexaban maleate, involving specific UGT and FMO enzymes, provide insights into drug metabolism and enzyme kinetics. [, ]
Developing In Vitro Models: The use of human liver and intestinal microsomes in studying Darexaban maleate metabolism contributes to the development of reliable in vitro models for drug discovery and preclinical research. [, ]
Related Compounds
Darexaban Glucuronide (YM-222714)
Compound Description: Darexaban glucuronide (YM-222714) is the major circulating metabolite of darexaban in humans and exhibits equipotent pharmacological activity to the parent drug in vitro. [, , ] It is formed rapidly during first-pass metabolism via UDP-glucuronosyltransferases (UGTs). [, ]
Relevance: Darexaban glucuronide is a phase II metabolite of darexaban maleate, formed by the addition of a glucuronic acid moiety to the darexaban structure. [, ] This structural modification enhances water solubility and facilitates excretion. [, ]
Reference:
Darexaban Glucuronide N-oxides (M2 and M3)
Compound Description: Darexaban glucuronide N-oxides (M2 and M3) are minor circulating metabolites of darexaban in humans, present as a mixture of two diastereomers. [, ] These metabolites are formed by the N-oxidation of darexaban glucuronide, primarily catalyzed by flavin-containing monooxygenase 3 (FMO3) in the liver. []
Relevance: Darexaban glucuronide N-oxides are metabolites of darexaban maleate, generated through further modification of the pharmacologically active darexaban glucuronide. [, ] The N-oxidation is considered a deactivation pathway for darexaban glucuronide. []
Reference:
N-demethyl Darexaban (M5)
Compound Description: N-demethyl darexaban (M5) is a minor metabolite of darexaban identified in human feces. []
Relevance: N-demethyl darexaban is formed through N-demethylation of darexaban maleate. [] The exact pathway and enzymes responsible for this biotransformation are not specified in the provided literature.
Reference:
Darexaban N-oxides (YM-542845)
Compound Description: Darexaban N-oxides (YM-542845) are metabolites of darexaban that undergo further metabolism to form darexaban glucuronide N-oxides. []
Relevance: Darexaban N-oxides are structurally related to darexaban maleate through N-oxidation. [] Although considered a minor metabolic pathway, they can be further glucuronidated by UGT1A9 in the liver to generate the darexaban glucuronide N-oxides. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Darexaban has been used in trials studying the prevention and basic science of Japanese, Caucasian, Thromboembolism, Pharmacodynamics, and Pharmacokinetics, among others. Tanexaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Tanexaban is extensively metabolized in the liver to its active metabolite and is excreted by the kidneys and in the feces.